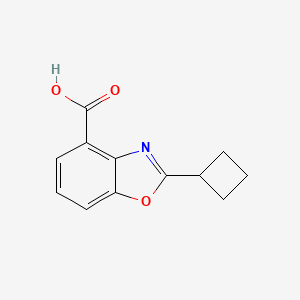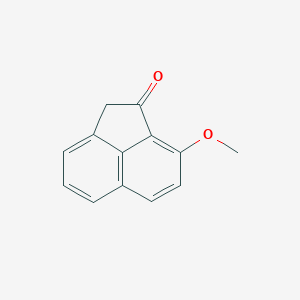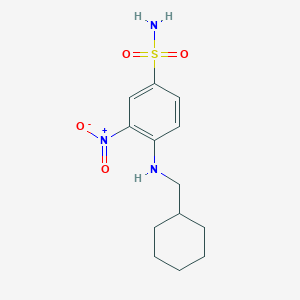
4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide
Overview
Description
4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a cyclohexylmethyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzenesulfonamide derivative, followed by the introduction of the cyclohexylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dibromobenzene-1,2-diolato]silicate (IV): This compound has a similar cyclohexylmethyl group but differs in its overall structure and functional groups.
4-Methylcyclohexanemethanol: This compound shares the cyclohexylmethyl group but lacks the nitro and sulfonamide functionalities.
Uniqueness
4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide is unique due to its combination of a cyclohexylmethyl group, a nitro group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
4-(cyclohexylmethylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-21(19,20)11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2,(H2,14,19,20) |
InChI Key |
VISUGVAWOGUNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

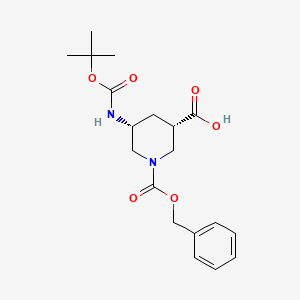
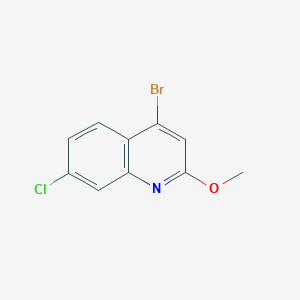
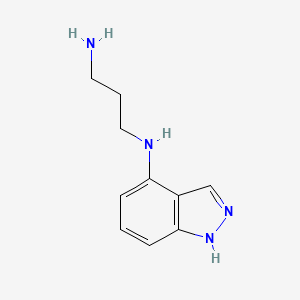
![N-Methyl-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8627096.png)
![2-Methylthiazolo[4,5-c]quinoline](/img/structure/B8627101.png)
![6-chloro-1-methyl-4-(4-methyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8627108.png)

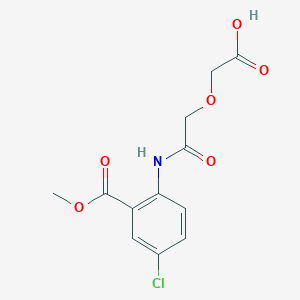
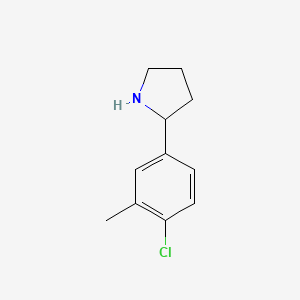
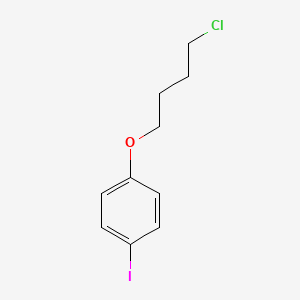
![7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol](/img/structure/B8627138.png)
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)
